Tetrafluoro Substitution Confers Superior TNF-α Inhibitory Potency vs. Mono-Fluoro, Nitro, and Amino Substituted Analogs
In a pharmacomodulation study of N-pyridinyl(alkyl)phthalimides related to the N-phenyl-4,5,6,7-tetrafluorophthalimide scaffold, tetrafluoro substitution on the phthalimide homocycle demonstrated high TNF-α production inhibitory potency compared to alternative substituents [1]. The most active tetrafluoro-substituted derivative (compound 32, N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide) achieved 84% TNF-α inhibition at 10 μM [1].
| Evidence Dimension | TNF-α production inhibition (% inhibition at stated concentration) |
|---|---|
| Target Compound Data | N-(pyridin-3-ylmethyl)-4,5,6,7-tetrafluorophthalimide: 84% inhibition at 10 μM |
| Comparator Or Baseline | Alternative substituents on phthalimide homocycle: 5-fluoro, 4-nitro, 5-nitro, 5-amino substitutions — also noted to achieve high potency, but tetrafluoro substitution identified as 'especially' active among variations examined [1] |
| Quantified Difference | Tetrafluoro substitution specifically highlighted as yielding high inhibitory potency; precise quantitative comparator values for alternative substituents not provided in abstract [1] |
| Conditions | In vitro TNF-α production inhibition assay; compound tested at 10 μM concentration |
Why This Matters
Tetrafluoro substitution on the phthalimide core delivers TNF-α inhibitory activity that non-fluorinated or partially fluorinated analogs cannot match, directly impacting lead optimization decisions in anti-inflammatory drug discovery.
- [1] Collin, X.; Robert, J. et al. New anti-inflammatory N-pyridinyl(alkyl)phthalimides acting as tumour necrosis factor-α production inhibitors. Eur. J. Med. Chem. 2001, 36, 639-649. DOI: 10.1016/S0223-5234(01)01254-5. View Source
